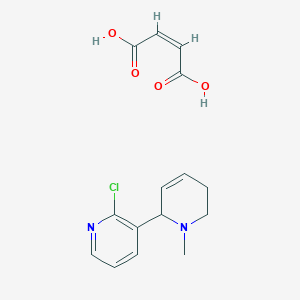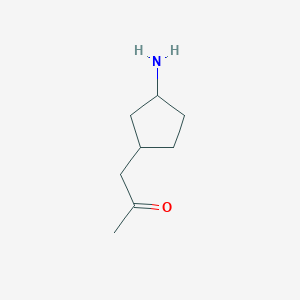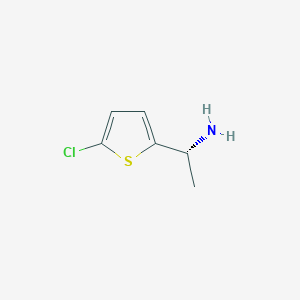
1-(1-Aminocyclopropyl)-3-methoxypropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminocyclopropyl)-3-methoxypropan-2-one is an organic compound characterized by the presence of an aminocyclopropyl group attached to a methoxypropanone backbone
Métodos De Preparación
The synthesis of 1-(1-Aminocyclopropyl)-3-methoxypropan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(1-Aminocyclopropyl)-3-methoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the aminocyclopropyl group can be replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(1-Aminocyclopropyl)-3-methoxypropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Aminocyclopropyl)-3-methoxypropan-2-one involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating ethylene biosynthesis and signaling pathways .
Comparación Con Compuestos Similares
1-(1-Aminocyclopropyl)-3-methoxypropan-2-one can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor for ethylene biosynthesis in plants and has similar structural features.
1-Aminocyclopropylphosphonate: Known for its use in medicinal chemistry, this compound shares the aminocyclopropyl group but differs in its functional groups and applications.
1-Aminocyclopropane-1-carboxylate synthase: An enzyme that catalyzes the synthesis of 1-aminocyclopropane-1-carboxylic acid, highlighting the importance of the aminocyclopropyl group in various biochemical processes.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
1-(1-aminocyclopropyl)-3-methoxypropan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-10-5-6(9)4-7(8)2-3-7/h2-5,8H2,1H3 |
Clave InChI |
UHKLXMVNAOZWSS-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)CC1(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate](/img/structure/B13153526.png)
![[3,3'-Bipyridin]-6-amine hydrochloride](/img/structure/B13153528.png)


![4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13153546.png)
